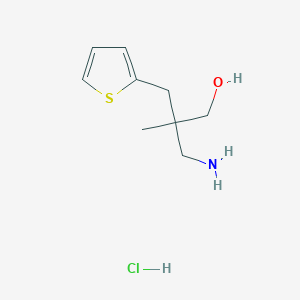
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a chemical compound with the molecular weight of 177.25 . It is also known as rac-[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol . .
Molecular Structure Analysis
The InChI code for “(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is 1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 177.25 .Scientific Research Applications
Chemical Synthesis and Structural Rearrangements : A study by Stoll et al. (1978) explored the derivatives of 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene and their rearrangements to the 1,4-Ethano-I,2,3,4-tetrahydronaphthalene System. They focused on the reduction of oximes to yield amines and aziridines, providing insights into complex chemical synthesis and structural transformations of related compounds (Stoll et al., 1978).
Fluorescence Quenching in Solvents : Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, focusing on its quenching by pyridine and the role of π-electron delocalization via hydrogen bonds. The study provides insights into the photophysical properties of tetrahydronaphthalene derivatives in various solvents, highlighting the importance of molecular conformation and solvent interactions (Chatterjee et al., 1986).
Catalytic Synthesis of Tetrahydronaphthyridines : Xiong et al. (2015) described a ruthenium-catalyzed method for synthesizing 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols. Their research contributes to efficient and practical approaches for creating structurally unique products, emphasizing atom- and step-economic processes (Xiong et al., 2015).
Chiral Auxiliary in Asymmetric Synthesis : Orsini et al. (2005) utilized (1 S ,2 S )-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene as a chiral auxiliary in Reformatsky-type reactions. This chemoenzymatic approach for synthesizing asymmetric compounds is significant in the field of stereochemistry and pharmaceutical synthesis (Orsini et al., 2005).
Mechanism of Action
Target of Action
It is structurally similar to 2-aminotetralin , which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.
Mode of Action
Based on its structural similarity to 2-aminotetralin , it may interact with its targets by binding to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .
Biochemical Pathways
If it acts similarly to 2-aminotetralin , it may affect the serotonin and norepinephrine pathways, leading to increased neurotransmission and downstream effects related to mood regulation, pain perception, and other neurological functions .
Result of Action
If it acts similarly to 2-aminotetralin , it may lead to increased serotonin and norepinephrine neurotransmission, which could have various effects depending on the specific neural circuits involved .
properties
IUPAC Name |
(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERFCYXXJGLLMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)




![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)


![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)



